2,2,4,4-Tetramethyl-3-(phenylimino)cyclobutane-1-thione
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Overview
Description
Cyclobutanethione, 2,2,4,4-tetramethyl-3-(phenylimino)- is an organic compound with the molecular formula C14H17NO. It is a derivative of cyclobutanone, characterized by the presence of a phenylimino group and four methyl groups attached to the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanethione, 2,2,4,4-tetramethyl-3-(phenylimino)- typically involves the reaction of 2,2,4,4-tetramethylcyclobutanone with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the phenylimino group. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or toluene, for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for Cyclobutanethione, 2,2,4,4-tetramethyl-3-(phenylimino)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated systems could be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanethione, 2,2,4,4-tetramethyl-3-(phenylimino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylimino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylimino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Cyclobutanethione, 2,2,4,4-tetramethyl-3-(phenylimino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism by which Cyclobutanethione, 2,2,4,4-tetramethyl-3-(phenylimino)- exerts its effects involves interactions with specific molecular targets and pathways. The phenylimino group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. Additionally, the cyclobutane ring’s strained structure can facilitate ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone, 2,2,4,4-tetramethyl-3-phenylimino-: This compound is structurally similar but lacks the thione group.
2,2,4,4-Tetramethylcyclobutanedione: Another related compound, differing in the presence of two carbonyl groups instead of the phenylimino group
Uniqueness
Cyclobutanethione, 2,2,4,4-tetramethyl-3-(phenylimino)- is unique due to the presence of both the thione and phenylimino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
102570-35-4 |
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Molecular Formula |
C14H17NS |
Molecular Weight |
231.36 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-3-phenyliminocyclobutane-1-thione |
InChI |
InChI=1S/C14H17NS/c1-13(2)11(14(3,4)12(13)16)15-10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI Key |
IEGVRHDASDYWPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC2=CC=CC=C2)C(C1=S)(C)C)C |
Origin of Product |
United States |
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